4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperazine ring, a pyrrolidinone ring, and a dimethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine with 3,4-dimethoxyphenylacetyl chloride under basic conditions to form the intermediate 4-[(3,4-dimethoxyphenyl)acetyl]piperazine.
Coupling with Pyrrolidinone: The intermediate is then reacted with 1-phenylpyrrolidin-2-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar compounds to 4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one include:
4-([4-(3,4-Dimethoxyphenyl)piperazin-1-yl]carbonyl)benzoic acid: This compound shares the piperazine and dimethoxyphenyl groups but differs in the presence of a benzoic acid moiety.
N-(2,4-Diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This compound features a tetrahydroquinoline ring and a furan carboxamide group, exhibiting different biological activities.
Poly [ADP-ribose] polymerase inhibitors: Compounds like olaparib, which contain piperazine and carbonyl groups, are used as enzyme inhibitors in cancer therapy.
Properties
Molecular Formula |
C25H29N3O5 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C25H29N3O5/c1-32-21-9-8-18(14-22(21)33-2)15-23(29)26-10-12-27(13-11-26)25(31)19-16-24(30)28(17-19)20-6-4-3-5-7-20/h3-9,14,19H,10-13,15-17H2,1-2H3 |
InChI Key |
QHESPCIOYAYVOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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